3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid
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Overview
Description
3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid is a complex organic compound that belongs to the class of pyrroloquinoxalines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]quinoxaline core substituted with an amino group, a cyano group, and a benzoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the hetarylation of benzimidazol-2-ylacetonitriles by 2,3-dichloro-quinoxaline, which proceeds at the methylene group. The reaction of 2-chloro-3-[α-cyano-α-(benzimidazol-2-yl)methylene]-3,4-dihydroquinoxalines with primary amines leads to the formation of 1-R-2-amino-3-(benzimidazol-2-yl)pyrrolo[2,3-b]quinoxalines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, using appropriate catalysts, and ensuring the purity of the starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and cyano groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form different heterocyclic structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, dichloro-quinoxaline, and various catalysts. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with primary amines can lead to the formation of 1-R-2-amino-3-(benzimidazol-2-yl)pyrrolo[2,3-b]quinoxalines .
Scientific Research Applications
3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways are still under investigation, but its ability to interact with nucleophiles and electrophiles suggests a broad range of biological activities .
Comparison with Similar Compounds
Similar Compounds
3-(2-Amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzoic acid moiety.
3-(2-Amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)-N,N-dimethyl-1-propanaminium: Contains a propanaminium group, offering different chemical properties.
Uniqueness
3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid is unique due to its combination of an amino group, a cyano group, and a benzoic acid moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H11N5O2 |
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Molecular Weight |
329.3 g/mol |
IUPAC Name |
3-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid |
InChI |
InChI=1S/C18H11N5O2/c19-9-12-15-17(22-14-7-2-1-6-13(14)21-15)23(16(12)20)11-5-3-4-10(8-11)18(24)25/h1-8H,20H2,(H,24,25) |
InChI Key |
VFGICKXXOMHSPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=CC(=C4)C(=O)O)N)C#N |
Origin of Product |
United States |
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